Product packaging for Urea, N,N'-diphenyl-N-nitroso-(Cat. No.:CAS No. 60285-31-6)

Urea, N,N'-diphenyl-N-nitroso-

Cat. No.: B13754504
CAS No.: 60285-31-6
M. Wt: 241.24 g/mol
InChI Key: OCRGVJSSFMUOIH-UHFFFAOYSA-N
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Description

Contextualizing Nitrosoureas within Contemporary Chemical Research

N-nitrosoureas are a class of organic compounds characterized by a nitroso group (R-NO) attached to a urea (B33335) moiety. wikipedia.org In contemporary chemical research, nitrosoureas are recognized for their diverse applications, most notably as alkylating agents. tandfonline.comncats.io This reactivity stems from their ability to generate highly reactive chemical species upon decomposition, which can then interact with various nucleophiles. frontiersin.org This fundamental property has led to their extensive investigation in medicinal chemistry. tandfonline.comfrontiersin.org

The reactivity of the N-nitrosourea functional group makes these compounds valuable reagents and intermediates in organic synthesis. researchgate.net Their chemical instability and the nature of their decomposition products present unique challenges and opportunities for analytical and synthetic chemists. tandfonline.com Researchers continue to explore new synthetic methodologies involving nitrosoureas and to develop a deeper understanding of their reaction mechanisms. researchgate.netacs.org

Historical Trajectories of N-Nitrosourea Chemistry and Development

The history of N-nitrosourea chemistry is closely linked to the broader investigation of N-nitroso compounds (NOCs). The carcinogenic properties of N-nitrosodimethylamine (NDMA) were first reported in the mid-1950s, sparking significant research into the biological activities of this class of compounds. dfg.de This led to the identification of various NOCs, including N-methyl-N-nitrosourea, as potent carcinogens. dfg.de

A pivotal moment in the history of N-nitrosourea research was the comprehensive study on structure-activity relationships conducted by Hermann Druckrey and his colleagues in the 1960s. dfg.de Their work laid the groundwork for understanding how the chemical structure of nitrosoureas influences their biological effects. Over the years, the synthesis and study of a wide array of N-nitrosourea derivatives have been pursued, driven by the quest for compounds with specific chemical and biological properties. acs.org This has led to a rich and complex history of discovery and development in the field.

Fundamental Significance of N,N'-diphenyl-N-nitroso-urea as a Research Prototypical System

N,N'-diphenyl-N-nitroso-urea serves as a crucial prototypical system in chemical research for several reasons. Its structure, featuring two phenyl groups attached to the urea backbone, provides a well-defined and relatively stable framework for studying the fundamental chemistry of the N-nitrosourea group. The phenyl groups influence the electronic properties and reactivity of the molecule, making it an interesting subject for mechanistic and kinetic studies.

The decomposition of N,N'-diphenyl-N-nitroso-urea can be systematically investigated to understand the general decomposition pathways of N-nitrosoureas. The products of its decomposition and its reactions with other molecules provide valuable insights into the behavior of this important functional group. For instance, studies on the thermal conversion of related N-nitroso-N-cyclopropylureas have shed light on the mechanistic intricacies of such reactions. acs.org

Furthermore, the spectroscopic properties of N,N'-diphenyl-N-nitroso-urea can be thoroughly characterized, providing a benchmark for comparison with other, more complex nitrosourea (B86855) derivatives. This foundational knowledge is essential for the rational design and synthesis of new nitrosourea-containing compounds with tailored properties.

Dissecting the Current Research Landscape: Key Paradigms and Inquiry Domains Pertaining to N,N'-diphenyl-N-nitroso-urea

Current research involving N,N'-diphenyl-N-nitroso-urea and related compounds is focused on several key areas:

Mechanistic Studies: A primary area of inquiry is the detailed investigation of the reaction mechanisms of N-nitrosoureas. This includes studying their decomposition under various conditions (e.g., thermal, photochemical, acid- or base-catalyzed) to identify intermediates and final products. acs.orgrsc.org Understanding these mechanisms is critical for controlling their reactivity and for predicting their behavior in different chemical environments. For example, the Fischer–Hepp reaction, involving the migration of the nitroso group to the phenyl ring under acidic conditions, is a well-documented transformation for N,N-diphenylnitrosamine. acs.org

Synthetic Applications: Researchers are continuously exploring the use of N-nitrosoureas as reagents in organic synthesis. Their ability to generate reactive species makes them useful for a variety of transformations. For instance, N-nitrosoureas have been employed in the synthesis of organophosphorus compounds. researchgate.net

Analytical Methodologies: The inherent instability of many nitrosoureas necessitates the development of robust analytical techniques for their detection and quantification. tandfonline.com Research in this area focuses on methods like high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) to accurately measure these compounds, often in complex matrices. tandfonline.com

Computational and Spectroscopic Analysis: Theoretical and computational studies are increasingly being used to complement experimental work. frontiersin.org These methods provide insights into the electronic structure, stability, and reactivity of N-nitrosoureas. Spectroscopic techniques, such as NMR and IR spectroscopy, remain indispensable for characterizing these compounds and their reaction products. frontiersin.orgnih.gov

Interactive Data Table: Physicochemical Properties of N,N'-diphenyl-N-nitroso-urea

PropertyValueSource
Molecular Formula C13H11N3O2 nih.gov
Molecular Weight 241.24 g/mol nih.gov
IUPAC Name 1-nitroso-1,3-diphenylurea nih.gov
CAS Number 60285-31-6 nih.gov
Canonical SMILES C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)N=O nih.govlookchem.com
Density 1.2 g/cm³ lookchem.com
XLogP3 2.9 nih.govlookchem.com
Hydrogen Bond Donor Count 1 nih.govlookchem.com
Hydrogen Bond Acceptor Count 3 nih.govlookchem.com
Rotatable Bond Count 2 nih.govlookchem.com
Exact Mass 241.085126602 Da nih.govlookchem.com
Complexity 284 nih.govlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O2 B13754504 Urea, N,N'-diphenyl-N-nitroso- CAS No. 60285-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60285-31-6

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

1-nitroso-1,3-diphenylurea

InChI

InChI=1S/C13H11N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h1-10H,(H,14,17)

InChI Key

OCRGVJSSFMUOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)N=O

Origin of Product

United States

Synthetic Methodologies for N,n Diphenyl N Nitroso Urea and Its Analogues

General Principles Governing N-Nitrosourea Formation

The formation of the N-nitrosourea moiety is a critical transformation, achievable through both chemical and, as more recently discovered, enzymatic pathways. acs.org The chemical synthesis is typically achieved through nitrosation reactions, a process that has been the subject of detailed kinetic and mechanistic studies.

The nitrosation of ureas is the cornerstone of N-nitrosourea synthesis. Unlike N-nitrosamines, which are often organ-specific, N-nitrosoureas can act directly on tissues they are applied to. rsc.org The reaction mechanism for phenylurea with nitrous acid has been shown to be more complex than initially assumed. rsc.org

Kinetic studies on phenylurea and its derivatives in acidic solutions reveal that the reaction does not proceed via a direct attack on the nitrogen atom. rsc.orgpsu.edu Instead, the proposed mechanism involves a rapid initial equilibrium where the nitrosating agent attacks the urea's oxygen atom, forming an O-nitroso intermediate. rsc.orgpsu.edu This step is then followed by the rate-controlling step: the loss of a proton from this intermediate. rsc.orgrsc.org This proton loss leads to the formation of conjugate bases that can then rearrange to form the final N-nitrosourea product. rsc.orgpsu.edu The reactivity and regioselectivity of the nitrosation can be influenced by the choice of acid used to generate the nitrosating species from sodium nitrite (B80452). koreascience.kr

It is noteworthy that N-nitrosourea compounds can form highly reactive diazonium ions spontaneously under physiological conditions without the need for metabolic activation, a characteristic that distinguishes them from many nitrosamines. lhasalimited.org

The primary precursors for the chemical synthesis of N-nitrosoureas are a substituted urea (B33335) and a nitrosating agent. rsc.orgrsc.org The nitrosating agent is typically nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like perchloric acid. rsc.orgrsc.org

The formation pathway from these precursors is multifaceted:

O-Nitrosation : The process begins with a fast electrophilic attack by the nitrosonium ion (NO⁺) on the carbonyl oxygen of the urea molecule. psu.edu

Proton Loss and Rearrangement : The resulting protonated O-nitroso compound loses a proton in the rate-determining step. psu.edu This leads to one of two conjugate bases. rsc.org

Product Formation : One of the conjugate bases undergoes an internal rearrangement to yield the stable secondary N-nitrosourea. rsc.orgpsu.edu The other conjugate base can proceed through a series of rapid steps, which may involve an unstable primary N-nitrosourea, to form a benzenediazonium (B1195382) ion as a byproduct. rsc.orgpsu.edu This alternative pathway explains why the stoichiometry of the reaction between phenylurea and nitrous acid is sometimes 1:2. rsc.orgrsc.org

This mechanistic understanding is crucial for controlling the synthesis and maximizing the yield of the desired N-nitrosourea product.

Directed Synthetic Routes Towards N,N'-diphenyl-N-nitroso-urea

The specific synthesis of N,N'-diphenyl-N-nitroso-urea (also known as 1,3-diphenyl-1-nitrosourea) involves the nitrosation of its direct precursor, N,N'-diphenylurea. nih.gov

The synthesis of the target compound begins with its precursor, N,N'-diphenylurea (also known as carbanilide). lookchem.com This intermediate can be synthesized effectively from urea and aniline (B41778) under atmospheric pressure without a catalyst. researchgate.net Optimal conditions for this precursor synthesis have been reported as a reaction temperature of 180°C with a 5:1 molar ratio of aniline to urea, achieving a yield of 99.1% after 1.5 hours when combined with specific process intensification techniques. researchgate.net

Once the N,N'-diphenylurea precursor is obtained, it is subjected to nitrosation. Based on the general principles established for other phenylureas, a typical protocol would involve dissolving N,N'-diphenylurea in a suitable solvent and treating it with a nitrosating agent, such as sodium nitrite, in an acidic medium at a controlled temperature. The reaction yields 1-nitroso-1,3-diphenylurea. nih.gov

Table 1: Example Reaction Parameters for Phenylurea Nitrosation This table illustrates typical conditions studied for the nitrosation of phenylurea, which inform the synthesis of its diphenyl analogue.

ParameterValue/ConditionSource
SubstratePhenylurea (PhU) rsc.orgrsc.org
Nitrosating AgentNitrous Acid (from NaNO₂ + Acid) rsc.orgrsc.org
Acid MediumAqueous Perchloric Acid rsc.orgrsc.org
Temperature25 °C rsc.orgrsc.org
Stoichiometry[HNO₂] in excess of [PhU] rsc.org
MonitoringSpectrophotometry rsc.orgrsc.org

Strategic Synthesis of N,N'-diphenyl-N-nitroso-urea Analogues and Derivatives

A significant area of research involves the synthesis of N-nitrosourea analogues to modify their properties. This often involves attaching the core N-nitrosourea group to various "carrier" molecules or diversifying functional groups on the parent structure. nih.gov

The chemical strategies for creating N-nitrosourea analogues are diverse, aiming to enhance targeting and efficacy. Structure-activity studies have shown that while the N-(2-chloroethyl)-N-nitrosoureido group is often key for high activity, the substituent on the N'-nitrogen can be widely varied. nih.gov

Key strategies include:

Attachment to Targeting Moieties : The nitrosourea (B86855) function can be linked to molecules that target specific cells or tissues. For instance, analogues have been synthesized by linking an N-methyl-N-nitrosourea to a methidium nucleus, which intercalates with DNA. nih.gov Another approach involves attaching nitrosoureas to steroid hormones to target hormone-receptor-positive tumors. nih.gov

Use of Carrier Molecules : Different chemical scaffolds can serve as carriers for the nitrosourea group. Phensuximide has been used as a carrier to create potential central nervous system antitumor agents. nih.gov

Creation of Combination Drugs : Complex molecules can be constructed that combine the N-nitrosourea moiety with other active agents. An example is the synthesis of seco-nucleosides that incorporate both a 5-fluorouracil (B62378) unit and an N-(2-chloroethyl)-N-nitrosourea (CNU) residue in the same molecule. rsc.org This strategy has even been extended to create complex drugs with both CNU and N-methyl-N-nitrosourea (MNU) moieties. rsc.org

Table 2: Examples of Synthesized N-Nitrosourea Analogues This table provides examples of different strategies used to create diverse N-nitrosourea derivatives.

Analogue TypeCarrier/ModificationPurpose/SignificanceSource
DNA-TargetedCovalently linked to a methidium nucleusDelivery of the nitrosourea moiety to a DNA target via intercalation. nih.gov
CNS-TargetedPhensuximide carrierSynthesis of potential central nervous system antitumor agents. nih.gov
Combination Drug5-Fluorouracil seco-nucleosideMolecular combination of two different anti-tumor drug classes. rsc.org
Hormone-TargetedSteroid hormone carrierDirecting the agent to hormone-receptor containing tumors. nih.gov

Rational Design and Incorporation of Diverse Carrier Groups and Heterocyclic Moieties

The rational design of nitrosourea analogues is a strategic approach in medicinal chemistry aimed at optimizing the therapeutic properties of a lead compound. This process involves the deliberate incorporation of specific chemical entities, such as carrier groups and heterocyclic rings, to modulate physicochemical characteristics like lipophilicity, stability, and target affinity. researchgate.netupatras.gr The core idea is that the fundamental N-nitrosourea pharmacophore is responsible for the compound's mode of action, while the attached carrier groups guide its distribution and interaction within a biological system. plos.org

The design and synthesis of small heterocyclic molecules are central to the development of new therapeutic agents, including potential protein kinase inhibitors. upatras.gr Heterocyclic structures are prevalent in drug molecules due to their ability to form key interactions with biological targets and their versatile synthetic accessibility. researchgate.netnih.gov In the context of nitrosoureas, incorporating heterocyclic moieties can significantly influence the molecule's properties. For instance, attaching a pyrimidine (B1678525) ring, as seen in nimustine, creates a distinct derivative with specific biological activity. researchgate.netplos.org The plasticity of structures like indoles allows for the creation of diverse polycyclic architectures, offering a broad canvas for chemical and biomedical applications. nih.gov

The selection of a carrier group is critical. For example, linking the nitrosourea moiety to a steroidal nucleus can generate novel derivatives with unique biological profiles. upatras.gr The rationale extends to combining different pharmacologically active cores; benzimidazole (B57391) heterocycles have been linked to oxadiazole and triazolo-thiadiazole cores to produce compounds with significant antiproliferative effects. nih.gov This modular approach allows chemists to fine-tune the molecule's activity by systematically altering the appended groups. researchgate.netresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Used in Drug Design


Heterocyclic ScaffoldPotential Application/SignificanceReference
BenzimidazoleCore for creating fused heterocyclic systems with anticancer activity.
IndoleVersatile scaffold for polycyclic structures with a wide range of biological targets.
Pyrazolo[3,4-d]pyrimidineUsed to create potent inhibitors of enzymes like adenosine (B11128) deaminase. nih.gov nih.gov
ThiazoleIncorporated into nitrogen mustard heterocycles with strong inhibitory effects on cancer cell lines.

Derivatization Approaches from Core Diphenylurea Structures

The N,N'-diphenylurea scaffold serves as a versatile platform for generating a wide array of derivatives. dergipark.org.tr A primary synthetic route involves the reaction of an aniline derivative with a carbonyl source. dergipark.org.tr Phosgene was the traditional reagent, but due to its high toxicity, safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) and N,N'-carbonyldiimidazole (CDI) are now widely used. dergipark.org.trnih.gov In a typical two-step, one-pot synthesis using triphosgene, an aniline derivative is first reacted with triphosgene in the presence of a base like triethylamine. dergipark.org.tr This generates an isocyanate intermediate in situ, which is then reacted with a second, different aniline derivative to yield an unsymmetrical N,N'-diphenylurea. dergipark.org.tr

Another established method is the Curtius rearrangement, which begins with a benzoyl chloride derivative. dergipark.org.tr This starting material reacts with sodium azide (B81097) to form a benzoyl azide, which then rearranges to an isocyanate intermediate, eliminating nitrogen gas. dergipark.org.tr The subsequent reaction with an aniline produces the target diphenylurea. dergipark.org.tr

More advanced catalytic methods have also been developed. For instance, N,N'-diphenylurea can be synthesized from nitrobenzene, aniline, and carbon monoxide using a palladium-based catalyst. acs.org Similarly, rhodium-promoted carbonylation of phenyl azide in the presence of aniline and carbon monoxide can produce ¹¹C-labelled N,N'-diphenylurea, a technique valuable for creating tracers for medical imaging. researchgate.net The synthesis of diphenylurea from urea and aniline directly, without a catalyst, has also been achieved under specific temperature and pressure conditions, with phenylurea identified as the key intermediate. researchgate.net

These core diphenylurea structures can be further functionalized. For example, mono-substituted 1,3-diphenylureas can be condensed with various aldehydes to create diphenylurea-clubbed imine analogs, expanding the chemical diversity of the final products. nih.gov

Table 2: Synthetic Approaches to Diphenylurea Derivatives


MethodStarting MaterialsKey FeaturesReference
Phosgene Equivalent ReactionAniline derivatives, Triphosgene/CDIIn situ generation of isocyanate; allows for unsymmetrical ureas. nih.gov[5, 7]
Curtius RearrangementBenzoyl chloride derivatives, Sodium azide, AnilineForms isocyanate via a benzoyl azide intermediate. nih.gov nih.gov
Catalytic CarbonylationNitrobenzene, Aniline, Carbon MonoxidePalladium-catalyzed reaction for direct synthesis. researchgate.net researchgate.net
Direct ReactionUrea, AnilineCatalyst-free synthesis under elevated temperature. acs.org acs.org

Innovations in Synthetic Chemistry: Continuous Flow Procedures for Nitrosourea Preparation

The synthesis of nitrosoureas, including precursors to compounds like diazomethane, often involves hazardous and unstable intermediates, making traditional batch processing challenging and risky. rsc.orggoogle.com Continuous flow chemistry has emerged as a transformative technology that mitigates these risks by performing reactions in a continuously moving stream within a network of tubes or microreactors. researchgate.netmdpi.com This approach offers superior control over reaction parameters, enhances safety, and improves reproducibility. researchgate.netmdpi.com

For the preparation of nitrosoureas, such as N-methyl-N-nitrosourea (MNU), continuous flow provides a significant advantage. rsc.org A typical setup involves pumping separate streams of reagents—for instance, an aqueous solution of methylurea (B154334) and an acid, and a solution of sodium nitrite—which are then mixed at a T-junction before entering a reactor coil. rsc.orggoogle.com The reaction occurs within the coil for a specific residence time, after which the product stream can be immediately passed through a phase separator to isolate the desired organic phase containing the nitrosourea. rsc.org

This methodology offers several key benefits:

Enhanced Safety : Only small quantities of hazardous materials are present in the reactor at any given moment, drastically reducing the risks associated with the accumulation of unstable or explosive intermediates like MNU or diazomethane. rsc.orgnih.gov

Improved Control and Yield : The precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions, leading to higher yields and purity. rsc.orgmdpi.com For example, a continuous flow process for MNU synthesis reported a yield of 83% with a purity greater than 97%. rsc.org

Scalability : Scaling up production is achieved by running the system for a longer duration rather than increasing the size of the reactor, which simplifies the transition from laboratory-scale synthesis to larger-scale manufacturing. researchgate.net

The use of in-line analytical techniques, such as mass spectrometry, can be integrated into the flow system to monitor the reaction in real-time, facilitating rapid optimization and process control. mdpi.com These innovations make continuous flow a robust and efficient platform for the synthesis of nitrosoureas and other challenging chemical compounds. researchgate.netnih.gov

Compound Reference Table

Table 3: List of Mentioned Chemical Compounds

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Chemical Reactivity and Mechanistic Pathways of N,n Diphenyl N Nitroso Urea

Decomposition and Activation Mechanistic Pathways

The decomposition of nitrosourea (B86855) compounds is a critical step that dictates their chemical and biological activity. This process does not require enzymatic activation and can occur spontaneously in aqueous environments, leading to the formation of highly reactive chemical species. mdpi.com

Under physiological conditions, N,N'-diphenyl-N-nitroso-urea is expected to decompose to generate two primary types of reactive intermediates: a diazonium ion and an isocyanate. This decomposition is a hallmark of the nitrosourea class. nih.gov The general pathway involves the initial rearrangement of the N-nitroso group, which leads to the cleavage of the molecule.

For N,N'-diphenyl-N-nitroso-urea, this decomposition would yield a phenyl diazonium ion (C₆H₅N₂⁺) and a phenyl isocyanate (C₆H₅NCO). The phenyl diazonium ion is a potent electrophile capable of arylating nucleophilic substrates. mdpi.com The formation of phenyl isocyanate is supported by studies on the thermal decomposition of the related compound 1,3-diphenyl urea (B33335), which cracks at high temperatures to produce phenyl isocyanate and aniline (B41778) with high selectivity. nih.govresearchgate.netnih.govutwente.nl While the conditions differ, this demonstrates the inherent potential of the diphenyl urea backbone to fragment into these components.

Step 1: Spontaneous decomposition of N,N'-diphenyl-N-nitroso-urea.

Step 2: Formation of a phenyl diazonium ion, which is a powerful electrophilic arylating species.

Step 3: Formation of phenyl isocyanate, a reactive species that can carbamoylate proteins, though not nucleic acids. researchgate.net

Detailed kinetic studies specifically on the hydrolysis of N,N'-diphenyl-N-nitroso-urea are not extensively documented in the reviewed literature. However, insights can be drawn from mechanistic investigations of related N-nitroso compounds. Kinetic studies on the nitrosation of compounds like N,N'-dimethylurea have shown general base catalysis, indicating that a slow proton transfer is involved in the reaction mechanism. rsc.org

Investigations into the basic hydrolysis of N-nitrosoguanidines, which share the N-nitroso functional group, revealed a complex mechanism dependent on the pH. nih.gov The reaction proceeds through three simultaneous pathways: spontaneous decomposition of the neutral form, and decomposition of the monoanionic and dianionic forms of the molecule. nih.gov This suggests that the hydrolysis of N,N'-diphenyl-N-nitroso-urea is also likely to follow complex kinetic behavior involving different protonated or deprotonated species depending on the reaction medium. For some related compounds, the rate-controlling step is the protonation of the substrate. rsc.org

Kinetic Parameters for Reactions of Related N-Nitroso Compounds
CompoundReaction ConditionKey Kinetic FindingReference
N,N'-dimethylureaNitrosationCurved Brønsted plot suggests diffusion-controlled reaction with acetate (B1210297) ion. rsc.org
1-nitroso-1-methyl-3-tolylsulfonylguanidine (TSGNO)Basic HydrolysisDecomposition occurs via neutral, monoanion, and dianion forms. pKₐ for monoanion formation is ~11.5. nih.gov
1-nitroso-1-methyl-3-benzoylguanidine (BCGNO)Basic HydrolysisMechanism is consistent with E1cB for the monoanion pathway, where a stabler negative charge leads to a slower reaction. nih.gov

The decomposition rate of nitrosoureas is highly dependent on the solution's acidity (pH). Generally, the decomposition is base-catalyzed. nih.gov This is consistent with findings for related compounds; for instance, the hydrolysis of N-nitrosoguanidines shows a complex relationship with pH, with distinct reaction pathways dominating in different pH ranges. nih.gov

Studies on the hydrolysis of α,N-diphenylnitrone, another compound containing a carbon-nitrogen double bond, also illustrate strong pH dependence. Below pH 5, the reaction is initiated by protonation, while above pH 11, it proceeds through the addition of a hydroxide (B78521) ion. koreascience.kr Between pH 5 and 11, the addition of water is the rate-controlling step. koreascience.kr This behavior, where the mechanism shifts with pH, is likely characteristic of nitrosoureas as well. The decomposition of organic matter in various environments is also known to be significantly influenced by pH, which affects microbial activity and enzyme function. wur.nlnih.gov For N,N'-diphenyl-N-nitroso-urea, it is expected that its stability would decrease as the pH increases (becomes more alkaline), leading to a faster rate of decomposition and generation of reactive intermediates.

pH-Rate Profile for the Hydrolysis of α,N-Diphenylnitrone at 25°C
pHObserved Rate Constant (k_obs, sec⁻¹)
2.021.10 x 10⁻³
3.524.17 x 10⁻⁵
7.001.95 x 10⁻⁷
10.002.01 x 10⁻⁷
12.002.75 x 10⁻⁶
13.103.31 x 10⁻⁵
Data extracted from a study on a related compound to illustrate pH dependence. koreascience.kr

Alkylation Reactions and Reactivity Profiling

The primary mode of action for nitrosourea compounds stems from their ability to alkylate biological macromolecules, a property conferred by the reactive diazonium ion generated during their decomposition. nih.govtargetmol.commedchemexpress.com

N,N'-diphenyl-N-nitroso-urea serves as a prototypical arylating agent within the broader class of nitrosourea alkylating agents. Upon decomposition, it releases a phenyl diazonium ion. mdpi.comnih.gov This electrophilic species can then react with nucleophilic sites, particularly on nucleic acids like DNA. nih.govmedchemexpress.com The transfer of the phenyl group to a biological molecule is termed arylation, a specific type of alkylation. The reactive species from nitrosoureas are known to be more reactive than those from other alkylating agents like nitrogen mustards and tend to initially alkylate the O-6 position of guanine (B1146940) in DNA. nih.gov This initial reaction can lead to a series of rearrangements resulting in DNA damage. nih.gov

The alkylating potential and the specific type of DNA damage induced by nitrosoureas vary significantly depending on the structure of the substituent groups. This variation influences their biological efficacy. For example, nitrosoureas containing a 2-chloroethyl group, such as Carmustine (BCNU) and Nimustine (ACNU), can not only alkylate DNA but also form DNA interstrand cross-links. nih.govnih.gov

This cross-linking ability dramatically increases their potency. A comparative study showed that the induction of sister-chromatid exchanges (a marker of genetic damage) by the cross-linking agent ACNU was 45-fold greater than that by the simple alkylating agent 1-ethyl-1-nitrosourea (B14183) (ENU), after correcting for differences in DNA uptake. nih.gov N,N'-diphenyl-N-nitroso-urea, lacking a haloethyl group, would be expected to act as a monofunctional arylating agent, similar to how N-Nitroso-N-methylurea (NMU) acts as a methylating agent. wikipedia.org Its potency would therefore be related to its ability to arylate DNA bases, but it would not be capable of forming the highly cytotoxic interstrand cross-links seen with congeners like BCNU or CCNU. nih.gov

Comparison of Different Nitrosourea Congeners
CompoundReactive GroupPrimary Mode of ActionCross-linking AbilityReference
N,N'-diphenyl-N-nitroso-ureaPhenylArylationNo(Inferred)
N-Nitroso-N-methylurea (NMU)MethylMethylationNo medchemexpress.comwikipedia.org
1-ethyl-1-nitrosourea (ENU)EthylEthylationNo nih.gov
Carmustine (BCNU)2-ChloroethylAlkylation & Cross-linkingYes nih.govnih.gov
Nimustine (ACNU)2-ChloroethylAlkylation & Cross-linkingYes nih.gov

Detailed Mechanisms of Alkylation with Standard Nucleophilic Scavengers (e.g., 4-(p-nitrobenzyl)pyridine)

The alkylating potential of N-nitrosoureas, including N,N'-diphenyl-N-nitroso-urea, is typically assessed using nucleophilic trapping agents like 4-(p-nitrobenzyl)pyridine (NBP). The reaction mechanism is initiated by the decomposition of the N-nitrosourea, which can be base-catalyzed. This decomposition proceeds through a series of intermediates to ultimately generate a diazonium ion, which is the key alkylating species.

The process begins with the removal of a proton from the urea nitrogen that is not bonded to the nitroso group. This is followed by a rearrangement of the resulting anion, which leads to the cleavage of the N-N bond and the release of a diazotate anion. The diazotate is then protonated and subsequently loses a water molecule to form the highly electrophilic diazonium ion.

This diazonium ion readily reacts with nucleophiles. In the case of 4-(p-nitrobenzyl)pyridine, the pyridine (B92270) nitrogen acts as the nucleophile, attacking the alkyl group of the diazonium ion in an SN2-type reaction. This results in the formation of a stable alkylated pyridine derivative, which can be quantified, often spectrophotometrically, to determine the alkylating activity of the parent N-nitrosourea compound. The rate of NBP alkylation has been shown to correlate with the rate of hydrolysis for some alkylating agents. nih.gov The reaction with NBP serves as a reliable model for understanding how N-nitrosoureas alkylate biological nucleophiles, such as DNA bases. researchgate.net

Exploration of Steric and Electronic Modulators on Alkylation Efficiency and Selectivity

The efficiency and selectivity of alkylation by N,N'-diphenyl-N-nitroso-urea and related compounds are significantly influenced by both steric and electronic factors. researchgate.net These factors can affect the rate of decomposition of the nitrosourea, the stability of the resulting carbocation or diazonium ion, and the accessibility of the electrophilic center to the nucleophile.

Electronic Effects: The nature of the substituent groups on the urea nitrogens plays a critical role. Electron-withdrawing groups can enhance the acidity of the N-H proton, facilitating the initial deprotonation step in base-catalyzed decomposition. Conversely, electron-donating groups can stabilize the diazonium ion intermediate, potentially influencing its reactivity and selectivity. For the related N-nitrosoamides, the presence of strongly electron-withdrawing acyl units encourages the denitrosative pathway, which competes with the deaminative pathway that leads to alkylation. nih.gov

Table 1: Influence of Steric and Electronic Factors on N-Nitrosourea Reactivity

Factor Modulator Effect on Alkylation Pathway
Electronic Electron-withdrawing groups May accelerate initial decomposition by increasing N-H acidity.
Electron-donating groups May stabilize the diazonium ion, affecting its reactivity.
Steric Increased bulk near N-nitroso group Can hinder the approach of nucleophiles, decreasing the alkylation rate.

Defined Reactions with Specific Chemical Substrates

Interactions with Sulfhydryl-Containing Biomolecules (e.g., Cysteine)

N-nitrosoureas can react with sulfhydryl-containing molecules like the amino acid cysteine. While the specific reactions of N,N'-diphenyl-N-nitroso-urea are not extensively detailed, the mechanism can be inferred from related N-nitroso compounds. cdnsciencepub.comresearchgate.net The interaction is initiated by the nucleophilic attack of the cysteine's sulfhydryl group on the electrophilic nitroso nitrogen. cdnsciencepub.com

This attack leads to the cleavage of the N-N bond, a process known as denitrosation, resulting in the formation of a denitrosated urea derivative and an S-nitroso derivative of cysteine (an S-nitrosothiol). This intermediate can be unstable and may undergo further reactions. For some N-nitroso compounds, this pathway can prevent them from acting as alkylating agents, as the decomposition pathway that forms the diazonium ion is circumvented. cdnsciencepub.com The reaction of cysteine with N-methyl-N'-nitro-N-nitrosoguanidine, a related compound, shows that nucleophilic attack can occur at different electrophilic centers, leading to a variety of products. researchgate.net

Facilitation of Organophosphorus Compound Synthesis (e.g., Phosphorus Ylides)

N-nitrosoureas, which are readily accessible, serve as effective reagents in the synthesis of organophosphorus compounds, specifically stable phosphorus ylides. researchgate.net The reaction typically involves the N-nitrosourea, an acetylenic ester, and triphenylphosphine (B44618) (Ph3P). researchgate.net

In this process, the N-nitrosourea acts as a precursor that facilitates the addition of triphenylphosphine to the acetylenic ester. The reaction proceeds under mild conditions, often at ambient pressure in a solvent like ethyl acetate, to produce the desired phosphorus ylide in high yields. This method provides a simple and cost-effective alternative to traditional methods of ylide synthesis, which often require harsher conditions to form the necessary phosphonium (B103445) salt intermediate. researchgate.net

Generation of Diazomethylketones and Related Highly Reactive Intermediates

N-nitrosoureas are well-established precursors for the generation of diazoalkanes. For instance, N-nitroso-N-methylurea (NMU) is a classic reagent for the synthesis of diazomethane. wikipedia.orgspectrumchemical.com The mechanism involves the base-induced decomposition of the NMU, which yields diazomethane, water, and isocyanic acid (which further hydrolyzes).

By extension, appropriately substituted N-nitrosoureas can be used to generate other diazo compounds, including diazomethylketones. The synthesis would require an N-nitrosourea precursor bearing an acyl group adjacent to the N-methyl-N-nitroso moiety. Upon treatment with a base, this precursor would decompose through a similar pathway to NMU, eliminating the urea portion and generating the corresponding diazomethylketone. These diazo compounds are highly versatile and reactive intermediates in organic synthesis, used in reactions such as the Wolff rearrangement and cycloadditions.

Advanced Spectroscopic and Computational Investigations of N,n Diphenyl N Nitroso Urea

Comprehensive Structural Elucidation Methodologies

The precise determination of the molecular structure of N,N'-diphenyl-N-nitroso-urea relies on the synergistic application of multiple analytical techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous characterization of its atomic connectivity, conformation, and solid-state arrangement.

Application of Vibrational Spectroscopy (Fourier-Transform Infrared, Fourier-Transform Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. For N,N'-diphenyl-N-nitroso-urea, these methods would reveal characteristic vibrational modes associated with its core structural components: the urea (B33335) backbone, the phenyl rings, and the N-nitroso group.

The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the carbonyl (C=O) stretch of the urea moiety, typically observed in the region of 1630-1685 cm⁻¹. The N-H stretching vibration of the remaining secondary amine would appear as a sharp band around 3300-3500 cm⁻¹. The introduction of the nitroso group is expected to give rise to characteristic N=O and N-N stretching vibrations. Studies on other N-nitrosamines have identified a strong band for N-N stretching vibrations between 1106 and 1052 cm⁻¹, and N=O stretching vibrations in the 1346–1265 cm⁻¹ range. pw.edu.pl Aromatic C-H stretching vibrations from the phenyl rings would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the rings would produce a series of bands in the 1450-1600 cm⁻¹ region.

Table 1: Expected Characteristic Vibrational Frequencies for N,N'-diphenyl-N-nitroso-urea

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch -NH- ~3300 - 3500
Aromatic C-H Stretch Phenyl Rings >3000
Carbonyl (C=O) Stretch Urea ~1630 - 1685
Aromatic C=C Stretch Phenyl Rings ~1450 - 1600
N=O Stretch N-Nitroso ~1265 - 1346

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, Two-Dimensional Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR would provide detailed information about the chemical environment of each unique proton and carbon atom in N,N'-diphenyl-N-nitroso-urea.

The ¹H NMR spectrum would be expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The proton attached to the nitrogen (N-H) would likely appear as a distinct, exchangeable singlet. Its chemical shift would be sensitive to solvent and concentration.

The ¹³C NMR spectrum would display a resonance for the carbonyl carbon around δ 150-160 ppm. nih.gov Several signals in the δ 120-140 ppm range would correspond to the aromatic carbons of the phenyl groups. The specific chemical shifts would be influenced by the electronic effects of the urea and N-nitroso substituents.

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals. COSY would establish proton-proton coupling networks within the phenyl rings, while HSQC/HMQC would correlate directly bonded proton and carbon atoms. HMBC would reveal longer-range (2-3 bond) correlations, helping to connect the phenyl rings to the urea core. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, aiding in the determination of the molecule's preferred conformation in solution. While not standard for this class of compounds, heteronuclear NMR involving isotopes like ¹⁵N could offer direct information about the nitrogen environments. rsc.orghuji.ac.il

Table 2: Representative NMR Chemical Shifts for the N,N'-diphenylurea Moiety

Atom Type Chemical Shift Range (ppm)
¹H (Aromatic) δ 7.0 - 7.6
¹H (N-H) Variable (e.g., δ 6.5 - 8.5)
¹³C (Carbonyl) δ ~153

Mass Spectrometric Characterization (Liquid Chromatography-Mass Spectrometry, Electrospray Ionization-Mass Spectrometry)

Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI) are ideal for analyzing N,N'-diphenyl-N-nitroso-urea.

ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments on this parent ion would induce fragmentation, providing valuable structural clues. Based on the known fragmentation patterns of related nitrosamides and ureas, several key fragmentation pathways can be anticipated. nih.govnih.gov A characteristic loss of the nitroso group (•NO, 30 Da) is a common fragmentation pathway for N-nitrosamines. nih.gov Another expected fragmentation is the cleavage of the amide bond, which could lead to fragments corresponding to the diphenylamine (B1679370) or phenyl isocyanate moieties. Studies on substituted ureas suggest that charge is often retained by the carbonyl-containing fragment. nih.gov

Table 3: Plausible ESI-MS/MS Fragment Ions for Protonated N,N'-diphenyl-N-nitroso-urea ([M+H]⁺)

Fragmentation Pathway Neutral Loss m/z of Fragment Ion
Loss of Nitroso Radical •NO (30 Da) [M+H - 30]⁺
Cleavage of N-N bond
Cleavage of C-N bond C₇H₅NO (Phenyl isocyanate)

Solid-State Structural Determination via X-ray Crystallography

While NMR and MS provide data on molecular connectivity and conformation in solution or the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs within a crystal lattice.

Although a crystal structure for N,N'-diphenyl-N-nitroso-urea is not publicly available, data from related compounds like N,N'-diethyl-N,N'-diphenylurea can illustrate the type of detailed information obtained. researchgate.net Such an analysis would reveal the planarity of the urea core, the rotational angles of the phenyl rings relative to the central moiety, and the geometry of the N-nitroso group. Furthermore, it would identify any intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing.

Table 4: Example Crystallographic Data from a Related Compound (N,N'-diethyl-N,N'-diphenylurea)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.42 Å, b = 16.86 Å, c = 10.66 Å, β = 125.16°
Amide C-N Bond Lengths ~1.37 Å

Theoretical and Computational Chemistry Paradigms

Computational chemistry provides a powerful framework for complementing experimental data, offering insights into molecular properties that can be difficult to measure directly.

Quantum Chemical Calculations (Density Functional Theory, Semiempirical Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict and understand the structural, electronic, and spectroscopic properties of molecules. For N,N'-diphenyl-N-nitroso-urea, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including the rotational barriers of the phenyl rings and the N-N bond.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (for comparison with FT-IR/Raman spectra) and NMR chemical shifts (to aid in the assignment of experimental spectra).

Analyze Electronic Structure: Investigate the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity.

Recent studies have extensively used DFT to investigate the reaction pathways and carcinogenic potential of various N-nitrosamines. nih.govfrontiersin.orgacs.org Similar methods could be applied to N,N'-diphenyl-N-nitroso-urea to assess the stability of potential reactive intermediates. Semiempirical methods like MINDO/3, while less accurate than DFT, can be useful for preliminary calculations on larger molecules due to their lower computational cost.

Table 5: Typical Parameters for a DFT Study of N,N'-diphenyl-N-nitroso-urea

Parameter Description
Method Density Functional Theory (DFT)
Functional B3LYP, ωB97X-D, or similar
Basis Set 6-31G(d,p), 6-311+G(2d,p), or similar
Solvation Model PCM or SMD (for solution-phase calculations)

Molecular Orbital Analysis (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital, Natural Bond Orbital, Electrostatic Potential Mapping)

A molecular orbital (MO) analysis of N,N'-diphenyl-N-nitroso-urea would provide fundamental insights into its chemical reactivity and electronic properties. This analysis typically involves several key calculations:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating electrophilic character. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. For instance, in studies of other diphenylurea derivatives, frontier molecular orbital calculations have been performed using density functional theory (DFT) to understand their electronic structure. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. This method provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It can quantify charge transfer, hyperconjugative interactions, and the nature of the bonds within the molecule, such as the interactions involving the urea, phenyl, and nitroso functional groups.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis creates a visual map of the electrostatic potential on the electron density surface of a molecule. This map is invaluable for identifying regions that are rich or deficient in electrons. Red-colored areas indicate negative electrostatic potential, corresponding to sites susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. For the N,N'-diphenyl-N-nitroso-urea molecule, MEP mapping would likely highlight the electronegative oxygen atoms of the carbonyl and nitroso groups as regions of high negative potential. dergipark.org.tr

No specific HOMO-LUMO energy values, NBO data, or MEP maps for N,N'-diphenyl-N-nitroso-urea have been found in the reviewed literature.

Conformational Landscape Analysis and Energetic Profiling

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. A thorough conformational analysis of N,N'-diphenyl-N-nitroso-urea would be essential to understand its behavior.

Conformational Isomers: Studies on the parent compound, N,N'-diphenylurea, and its N,N'-dimethyl derivative have shown a complex conformational landscape. nih.govnih.gov These studies, using a combination of theoretical methods and spectroscopy, have identified various conformers, such as cis-trans and trans-trans forms, based on the orientation of the phenyl groups relative to the carbonyl group. nih.gov The addition of a nitroso group to one of the nitrogen atoms would introduce further complexity, likely influencing the rotational barriers around the C-N and N-N bonds and altering the relative stability of different conformers.

Energetic Profiling: Computational methods, such as potential energy surface (PES) scanning, are used to determine the relative energies of different conformers and the energy barriers for interconversion between them. dergipark.org.trnih.gov This energetic profiling helps to identify the most stable, low-energy conformations that the molecule is likely to adopt under various conditions (e.g., in the gas phase or in solution). nih.gov

Detailed energetic data and the specific conformational preferences for N,N'-diphenyl-N-nitroso-urea are not available in the surveyed scientific literature.

Computational Prediction and Validation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including formation, decomposition, and other transformations.

Reaction of N-Nitrosoureas: Research on simpler N-nitrosoureas, such as N-nitroso-N-methylurea (NMU), has explored their reaction pathways. rsc.org For example, kinetic studies on the nitrosation of ureas indicate that the reaction often involves a slow proton transfer step. rsc.org Conversely, the decomposition of N-nitrosamides can be initiated by protonation of the substrate. rsc.org N-Nitrosoureas like NMU are known alkylating agents that can transfer their alkyl group to nucleophiles. wikipedia.org

Potential Pathways for N,N'-diphenyl-N-nitroso-urea: A computational study would likely investigate similar pathways. For instance, under strongly acidic conditions, related compounds like N,N-diphenylnitrosamine are known to undergo the Fischer–Hepp rearrangement, where the nitroso group migrates to the phenyl ring. acs.org Theoretical calculations could model the transition states and intermediates of such a rearrangement for N,N'-diphenyl-N-nitroso-urea to determine its feasibility and energetic profile. However, specific validated reaction mechanisms for this compound have not been published.

Molecular Docking Simulations for Elucidating Binding Modes and Interaction Potentials with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as N,N'-diphenyl-N-nitroso-urea, might interact with a biological target like a protein or enzyme.

Docking of Diphenylurea Derivatives: The N,N'-diphenylurea scaffold is present in many biologically active compounds. For example, molecular docking studies have been performed on novel N,N-diphenylurea derivatives to investigate their binding modes as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. frontiersin.org These studies typically report docking scores, which estimate the binding affinity, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the protein's active site. frontiersin.org

Potential Targets for N,N'-diphenyl-N-nitroso-urea: While no specific molecular docking studies have been performed on N,N'-diphenyl-N-nitroso-urea itself, research on other N-nitroso compounds and urea derivatives suggests potential applications. pharmacophorejournal.comnih.govjppres.com A typical docking simulation would involve preparing the 3D structure of the ligand and the target protein, performing the docking calculations using software, and analyzing the resulting binding poses and interaction energies to predict its biological potential.

Interactions of N,n Diphenyl N Nitroso Urea and Its Derivatives with Biological Systems: Mechanistic Insights

Molecular Recognition and Reactions with Nucleic Acids

N-nitroso compounds, including N,N'-diphenyl-N-nitroso-urea, are recognized primarily for their potent ability to act as alkylating agents, a characteristic that underpins their mutagenic effects. This activity is not direct but requires metabolic transformation into highly reactive electrophilic species that can readily attack nucleophilic centers in nucleic acids.

Alkylation Mechanisms on DNA and RNA Nucleobases

The alkylating potential of N-nitrosoureas is contingent upon their chemical decomposition, which can occur spontaneously or be catalyzed by cellular processes, to generate a diazonium ion. In the case of N,N'-diphenyl-N-nitroso-urea, this decomposition would yield a phenyldiazonium ion. This highly unstable intermediate is a potent electrophile that rapidly reacts with nucleophilic sites on the purine (B94841) and pyrimidine (B1678525) bases of both DNA and RNA.

The reaction typically proceeds via a first-order nucleophilic substitution (SN1) mechanism. The diazonium ion acts as the reactive species, attacking various nitrogen and oxygen atoms on the nucleic acid bases. The phenyl group from the diphenylurea structure would be covalently attached to the nucleobase, forming a bulky adduct. The primary targets for alkylation on DNA and RNA bases are the ring nitrogens (such as N7 of guanine (B1146940) and N3 of adenine) and exocyclic oxygens (like O6 of guanine and O4 of thymine). Alkylation of the phosphodiester backbone, forming phosphotriesters, can also occur.

Characterization and Formation Pathways of Specific DNA/RNA Adducts and Lesions

The interaction of the reactive phenyldiazonium ion with nucleic acids leads to the formation of a variety of stable adducts. The relative abundance of these adducts depends on the specific N-nitroso compound and the local DNA or RNA sequence context. While specific studies on N,N'-diphenyl-N-nitroso-urea are limited, the patterns of alkylation by similar N-nitrosoureas are well-established.

The most significant lesions in terms of mutagenicity are O-alkylation products. For instance, the formation of O6-phenylguanine is particularly problematic. During DNA replication, this modified base has a high propensity to mispair with thymine (B56734) instead of cytosine. This mispairing, if not corrected by cellular DNA repair mechanisms, leads to a G:C to A:T transition mutation in subsequent rounds of replication. Other adducts, such as N7-phenylguanine and N3-phenyladenine, are also formed and can contribute to genetic instability, potentially by depurination, which creates an abasic site that can stall replication or lead to an insertion or deletion.

Table 1: Common DNA Adducts Formed by N-Nitrosourea Compounds and Their Mutagenic Potential
AdductPrimary Site of AlkylationPotential Mutagenic Consequence
O6-AlkylguanineOxygen at position 6 of GuanineHigh; leads to G:C → A:T transitions
O4-AlkylthymineOxygen at position 4 of ThymineModerate; can lead to T:A → C:G transitions
N7-AlkylguanineNitrogen at position 7 of GuanineLow; can lead to depurination and abasic sites
N3-AlkyladenineNitrogen at position 3 of AdenineLow; can stall replication, cytotoxic
AlkylphosphotriestersPhosphate backbone oxygensLow; may affect DNA stability

Mechanistic Underpinnings of Observed Mutagenic Effects in in vitro and Defined Cellular Models (e.g., Bacterial and Mammalian Cell Lines)

The mutagenic activity of N-nitroso compounds is consistently observed in a wide range of biological systems, from bacteria to mammalian cells. researchgate.net In bacterial assays, such as the Ames test, these compounds induce concentration-dependent increases in mutations, particularly base-pair substitutions. researchgate.net The underlying mechanism is the formation of the miscoding DNA adducts described above.

In mammalian cell lines, N-nitroso compounds are also potent mutagens and genotoxic agents, capable of inducing chromosome aberrations, sister chromatid exchange, and gene mutations. nih.gov The cellular response to the DNA damage is critical. The O6-alkylguanine adduct, for example, is a substrate for the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT). This protein directly reverses the damage by transferring the alkyl group to one of its own cysteine residues. If the AGT repair system is overwhelmed or deficient, the mutagenic potential of the adduct is significantly higher.

Furthermore, the mismatch repair (MMR) system can recognize the O6-alkylguanine:thymine mispair. researchgate.net However, instead of correcting the lesion, the MMR system's attempt to remove the incorrect thymine can lead to a futile cycle of excision and re-synthesis, ultimately resulting in DNA strand breaks and apoptosis or chromosomal damage. researchgate.net Studies using N-nitroso-N-ethylurea (NEU) have shown activation of major DNA damage checkpoint signaling kinases, Chk1 and Chk2, indicating a robust cellular response to the induced alkylation damage. researchgate.net This checkpoint activation can lead to cell cycle arrest, providing time for repair, but persistent damage can trigger programmed cell death.

Engagement with Enzymatic Systems and Protein Targets

Beyond their direct interactions with nucleic acids, compounds based on the diphenylurea scaffold are highly effective at interacting with specific protein targets, particularly enzymes. This interaction is typically non-covalent and relies on the scaffold's ability to fit into active or allosteric sites, leading to modulation of the protein's function.

Investigation of Enzymatic Inhibition Mechanisms by Diphenylurea Scaffolds (e.g., Indoleamine 2,3-dioxygenase 1 (IDO1), α-Glucosidase)

The diphenylurea core structure has proven to be a versatile scaffold for designing potent and selective enzyme inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. nih.gov It is an important immunotherapeutic target in cancer, as its overexpression in the tumor microenvironment leads to immune suppression. nih.gov Phenyl urea (B33335) derivatives have been developed as potent IDO1 inhibitors. nih.gov The diphenylurea structure is crucial for binding activity, with molecular docking studies suggesting that the urea moiety and the phenyl rings form key interactions within the enzyme's active site. The replacement of the phenyl ring with other groups, such as cyclohexyl, results in a loss of inhibitory activity, highlighting the importance of this specific scaffold. nih.gov

Table 2: Inhibitory Activity of Selected Phenyl Urea Derivatives Against IDO1
CompoundIDO1 Inhibition IC50 (µM)
Derivative i120.1 - 0.6
Derivative i230.1 - 0.6
Derivative i240.1 - 0.6
nih.gov

α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.net Schiff bases derived from 1,3-diphenylurea (B7728601) have been synthesized and shown to be effective, competitive inhibitors of α-glucosidase. researchgate.net Kinetic analyses revealed that these compounds compete with the natural substrate for binding to the enzyme's active site. researchgate.net The diarylurea core is noted for the NH-CO scaffold which can bind to a diverse range of biological targets.

Table 3: Kinetic Parameters of a Diphenylurea-derived Schiff Base (Compound 5h) as an α-Glucosidase Inhibitor
ParameterValue
Inhibition TypeCompetitive
Ki (µM)3.96 ± 0.0048
researchgate.net

Modulation of Intracellular Signaling Transduction Cascades (e.g., RAS-RAF-MEK-ERK, PI3K-Akt-mTOR Pathways) by Diphenylurea Structures

The diphenylurea scaffold is a cornerstone in the development of modern targeted cancer therapies, particularly multi-kinase inhibitors that disrupt oncogenic signaling pathways. nih.gov Dysregulation of the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways is a common feature of many cancers, promoting unrestricted cell proliferation and survival. researchgate.netsemanticscholar.org

Diphenylurea derivatives are utilized to treat cancer by inhibiting these critical cell signaling transduction pathways. nih.gov The structure is adept at binding to the ATP-binding pocket of various protein kinases, preventing their phosphorylation activity and halting the downstream signal.

A prominent example is Sorafenib , a diphenylurea-containing drug that inhibits several serine/threonine and receptor tyrosine kinases. oncology-central.com It potently blocks RAF-1 and B-RAF, key components of the RAS-RAF-MEK-ERK pathway, thereby inhibiting tumor cell proliferation. oncology-central.commdpi.com Simultaneously, Sorafenib targets receptor tyrosine kinases like VEGFR and PDGFR, which are often upstream activators of both the RAF/MEK/ERK and PI3K/Akt pathways, leading to an anti-angiogenic effect. oncology-central.commdpi.com

Another multi-kinase inhibitor, Regorafenib , also features a diphenylurea core and demonstrates a broad spectrum of inhibition against kinases involved in tumor angiogenesis (VEGFRs), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment. nih.gov Regorafenib has been shown to abrogate RET-mediated PI3K/Akt/mTOR signaling in neuroblastoma cells. researchgate.net While it is a potent inhibitor of the RAF/MEK/ERK pathway, its direct inhibition of the PI3K/Akt pathway may be less effective, though it can sensitize cells to other agents that do target this pathway. nih.gov The development of resistance to Regorafenib has been linked to the feedback activation of the PI3K/Akt signaling pathway. researchgate.net

The success of these drugs has cemented the diphenylurea structure as a "privileged scaffold" in kinase inhibitor design, effectively targeting the central nodes of signaling cascades that drive cancer. nih.gov

Binding and Interaction Studies with Receptor Tyrosine Kinases (e.g., Vascular Endothelial Growth Factor Receptors, Platelet-Derived Growth Factor Receptors, Epidermal Growth Factor Receptors)

Derivatives of diphenylurea are recognized for their significant interactions with various receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that govern cell proliferation, differentiation, and angiogenesis. researchgate.netbenthamdirect.com The diphenylurea structure serves as a potent pharmacophore that inhibits tumor cell growth by targeting multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Epidermal Growth Factor Receptors (EGFRs). researchgate.netbenthamdirect.com

The mechanism of inhibition is largely attributed to the urea moiety, which is capable of forming key hydrogen bonds within the ATP-binding pocket of the kinase domain. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net This interaction mimics the hinge-binding motif of ATP, effectively blocking the receptor's kinase activity and preventing the downstream signaling cascade. researchgate.net For instance, molecular docking studies of certain biphenyl (B1667301) urea derivatives have shown that the urea group forms multiple hydrogen bonds with the DFG (Asp-Phe-Gly) motif in the active site of VEGFR-2. kisti.re.kr

The specificity and potency of these derivatives can be modulated by various substitutions on the phenyl rings. Research has demonstrated that specific substitutions can enhance the inhibitory activity against certain RTK subfamilies. For example, a series of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives were found to selectively target members of the class III RTK family, which includes PDGFR. nih.govresearchgate.net Similarly, the design of 3-(3,5-dimethoxyphenyl) derivatives of 1,6-naphthyridine-2-ureas led to compounds with high selectivity for Fibroblast Growth Factor Receptor (FGFR), another type of RTK. nih.gov The development of dual inhibitors, targeting both VEGFR-2 and c-MET (another RTK), has also been successful, with some 1,3-diphenylurea appended aryl pyridine (B92270) derivatives showing potent inhibition of both kinases. nih.gov

Inhibitory Activity of Selected Diphenylurea Derivatives Against Receptor Tyrosine Kinases
Compound Derivative ClassTarget KinaseInhibitory Concentration (IC₅₀)Reference
1,3-diphenylurea appended aryl pyridinec-MET18 nM nih.gov
1,3-diphenylurea appended aryl pyridineVEGFR-224 nM nih.gov
Biphenyl urea derivative (Compound A7)VEGFR-24.06 nM kisti.re.kr
Biphenyl urea derivative (Compound B3)VEGFR-24.55 nM kisti.re.kr

Influence on Antioxidant Enzyme Systems within Model Biological Contexts

Phenylurea derivatives have been shown to influence cellular defense systems against oxidative stress by modulating the activity of key antioxidant enzymes. nih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can lead to cellular damage. Cells counteract this with a system of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov

Studies using the phenylurea derivative EDU (N-ethyl-N'-(4-pyridinyl)urea) have demonstrated a direct influence on these systems. In both in vitro models using human cells and in vivo rat models, treatment with EDU led to a significant induction of antioxidant enzyme activity. nih.gov Specifically, SOD activity was observed to increase in the heart, liver, and lung tissues of rats following EDU administration. nih.gov Catalase activity was also significantly increased in the liver and lungs. nih.gov However, in the same study, glutathione peroxidase activity remained unchanged. nih.gov

This induction of SOD and CAT suggests that these phenylurea compounds can enhance the cell's intrinsic capacity to neutralize harmful oxygen free radicals. SOD is responsible for converting the superoxide radical to hydrogen peroxide, which is then detoxified into water and oxygen by catalase. By upregulating the activity of these enzymes, phenylurea derivatives may help protect cells from oxidative injury. nih.gov This mechanism is distinct from direct radical scavenging and points to an interaction with the regulatory pathways that control the expression and activity of these protective enzymes.

Applications of N,n Diphenyl N Nitroso Urea in Synthetic Chemistry and Materials Science

Role as a Reagent in Organic Synthesis

N,N'-diphenyl-N-nitroso-urea plays a significant role as a versatile reagent in a variety of organic transformations, primarily due to its ability to generate highly reactive species under controlled conditions.

Efficient Generation of Phosphorus Ylides in Organic Transformations

While direct generation of phosphorus ylides from N,N'-diphenyl-N-nitroso-urea is not a commonly cited application, the broader class of N-nitrosamides and related compounds has been historically utilized in the generation of diazoalkanes. These diazoalkanes can then be used to form phosphorus ylides. The Wittig reaction, a cornerstone of alkene synthesis, relies on the nucleophilic addition of a phosphorus ylide to an aldehyde or a ketone. The formation of the ylide itself is a critical step, often involving the deprotonation of a phosphonium (B103445) salt with a strong base. The in-situ generation of reagents that can facilitate such reactions is a key area of research in organic synthesis.

Precursor for Controlled In-Situ Generation of Reactive Intermediates (e.g., Diazoalkanes, Isocyanates)

A significant application of N-nitroso ureas is their role as precursors for the in-situ generation of reactive intermediates. For instance, N-nitroso-N-methylurea is a well-known precursor for diazomethane, a highly useful but explosive and toxic reagent. The controlled decomposition of N-nitrosoureas under basic conditions provides a safer method for generating diazoalkanes in the reaction mixture as they are consumed. While specific studies on N,N'-diphenyl-N-nitroso-urea for this purpose are not extensively documented, the general reactivity pattern of N-nitrosoureas suggests its potential in this capacity.

Similarly, the thermal or chemically induced decomposition of urea (B33335) derivatives can lead to the formation of isocyanates. For example, the thermal decomposition of 1,3-diphenylurea (B7728601) can yield phenyl isocyanate and aniline (B41778). frontiersin.org This suggests that N,N'-diphenyl-N-nitroso-urea could potentially serve as a precursor to isocyanate intermediates under specific reaction conditions, which are valuable reagents in the synthesis of polyurethanes, carbamates, and other functional molecules.

Development of Novel Synthetic Building Blocks

The structural framework of N,N'-diphenyl-N-nitroso-urea makes it an attractive starting material for the synthesis of more complex and functionalized molecules.

Strategic Synthesis of Functionalized Urea and Thiourea (B124793) Derivatives

Urea and thiourea derivatives are important classes of compounds with a broad spectrum of biological activities and applications in coordination chemistry and materials science. N,N'-diphenyl-N-nitroso-urea can serve as a scaffold for the synthesis of various functionalized urea and thiourea derivatives. The nitroso group can be transformed into other functional groups, or the phenyl rings can be substituted to modulate the electronic and steric properties of the molecule. The synthesis of novel urea and thiourea derivatives often involves the reaction of isocyanates or isothiocyanates with amines.

Exploratory Potential in Agrochemical Development (e.g., as Plant Growth Regulation Agents)

Substituted ureas and thioureas have been widely investigated for their agrochemical applications, including as herbicides, insecticides, and plant growth regulators. For instance, certain phenylurea derivatives are known to act as herbicides by inhibiting photosynthesis. While there is no specific data found on the application of N,N'-diphenyl-N-nitroso-urea as a plant growth regulation agent, the general biological activity of related compounds suggests that it could be a candidate for such exploratory research. The structural features of the molecule could be systematically modified to optimize its activity and selectivity as a potential plant growth regulator.

Environmental Transformation and Degradation Studies of N Nitrosourea Compounds

Abiotic Degradation Pathways in Environmental Compartments (Aqueous Media, Soil Systems)

Abiotic degradation, which includes chemical and photochemical processes, plays a significant role in the transformation of organic pollutants in the environment. These processes can lead to the breakdown of complex molecules into simpler, and often less harmful, substances.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts.

Based on these findings for structurally related compounds, it can be inferred that the hydrolytic stability of N,N'-diphenyl-N-nitrosourea is likely to be pH-dependent. The presence of the nitroso group and the urea (B33335) moiety would influence the electron distribution within the molecule and, consequently, its susceptibility to hydrolysis.

Interactive Data Table: pH-Dependent Hydrolysis Mechanisms of a Structural Analogue (α,N-Diphenylnitrone)

pH RangeInitiating StepKey Process
< 5ProtonationAddition of water to the α-carbon
5 - 11-Rate-controlling addition of water
> 11-Addition of hydroxide (B78521) ion to the α-carbon

This table illustrates the pH-dependent hydrolysis mechanisms observed for α,N-diphenylnitrone, which may provide insights into the potential hydrolytic behavior of N,N'-diphenyl-N-nitrosourea. koreascience.kr

Photolysis, the breakdown of compounds by light, and oxidative degradation are important environmental transformation pathways, particularly in the atmosphere and surface waters.

N-nitrosamines are known to undergo photolytic degradation. oak.go.kr They typically exhibit two absorption peaks for UV light, one strong at around 230 nm and a weaker one at approximately 340 nm. oak.go.kr This absorption of UV radiation can lead to their degradation in water. oak.go.kr The photolytic degradation of N-nitrosamines can be influenced by pH, with lower pH values favoring degradation. oak.go.kr For example, the photodegradation rate constants for N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR) vary with pH. oak.go.kr

In the atmosphere, N-nitrosodiphenylamine, a close structural analogue to the subject compound, is decomposed by sunlight. cdc.gov It can also react with hydroxyl radicals, with an estimated half-life of 7 hours for this reaction. cdc.gov The presence of mineral particles, such as kaolinite, can enhance the photodegradation of organic pollutants by providing a reactive surface. nih.gov

Biotransformation and Biodegradation Research in Environmental Matrices

Biotransformation and biodegradation are processes in which microorganisms break down organic compounds. These are critical pathways for the removal of many pollutants from the environment.

The biodegradation of N-nitrosodiphenylamine has been demonstrated in both aqueous and soil systems. In a static-culture flask-screening test using domestic wastewater as the microbial inoculum, 87% degradation of N-nitrosodiphenylamine was observed at a concentration of 5 ppm after 7 days, and 47% degradation was seen at 10 ppm. cdc.govcdc.gov In soil, biodegradation is also a major fate process. cdc.gov In a laboratory study with sandy loam soil, 68% of the added N-nitrosodiphenylamine degraded after 30 days. cdc.gov Amending the soil with wheat straw to increase microbial activity led to the complete disappearance of the compound within 10 days. cdc.gov

Intestinal bacteria have also been shown to degrade diphenylnitrosamine, converting it to the parent amine (diphenylamine) and nitrite (B80452) ions. nih.gov This suggests that under anaerobic conditions, such as those found in some sediments and contaminated soils, reductive degradation pathways may be significant. The metabolism of aromatic amines and nitrosamines often involves cytochrome P450 enzymes. researchgate.netnih.gov

Interactive Data Table: Biodegradation of N-Nitrosodiphenylamine

Environmental MatrixInitial ConcentrationDegradationTimeframeInoculum/Conditions
Aqueous (Wastewater)5 ppm87%7 daysDomestic wastewater
Aqueous (Wastewater)10 ppm47%7 daysDomestic wastewater
Soil (Sandy Loam)Not specified68%30 days-
Soil (Sandy Loam with Wheat Straw)Not specified100%10 daysIncreased microbial activity

This table summarizes the findings of biodegradation studies on N-nitrosodiphenylamine, a close structural analogue of N,N'-diphenyl-N-nitrosourea. cdc.govcdc.gov

Environmental Fate Studies of Related N-Nitroso Compounds and Structural Analogues

The environmental fate of N-nitrosodiphenylamine provides a strong indication of the likely behavior of N,N'-diphenyl-N-nitrosourea. Biodegradation appears to be the primary degradation pathway for N-nitrosodiphenylamine in both water and soil. cdc.govcdc.gov It has a relatively low experimental bioconcentration factor of 217 in bluegill sunfish, and a short half-life in the fish of less than one day, suggesting that biomagnification in the aquatic food chain is not a major concern. cdc.gov

While N-nitrosodiphenylamine is not known to occur naturally, there is evidence that microorganisms can produce it under laboratory conditions. cdc.gov It can also be formed by the reaction of diphenylamine (B1679370) with sodium nitrite in acidified water. cdc.gov

Development of Advanced Analytical Methods for Environmental Monitoring of N-Nitrosoureas

Accurate and sensitive analytical methods are essential for monitoring the presence and fate of N-nitrosourea compounds in the environment. Various techniques have been developed for the detection of N-nitroso compounds in different environmental matrices.

Gas chromatography (GC) is a commonly used method for the analysis of nitrosamines. epa.gov When coupled with a thermal energy analyzer (TEA), which is highly specific for N-nitroso compounds, it provides a sensitive and selective detection method. cdc.gov This technique allows for the quantification of N-nitroso compounds even in the presence of co-eluting substances. cdc.gov

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of N-nitroso compounds. nih.gov More recently, liquid chromatography paired with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the extraction and analysis of N-nitrosamines and their metabolites in various samples, including environmental and biological matrices. unl.edu These methods offer high specificity and low limits of detection. unl.edu

The development of these advanced analytical techniques is crucial for understanding the environmental occurrence, transformation, and potential exposure risks associated with N-nitrosourea compounds.

Future Directions and Emerging Research Avenues for N,n Diphenyl N Nitroso Urea Studies

Uncharted Territories in Synthetic Methodologies for Novel Analogues

Future research into the synthesis of N,N'-diphenyl-N-nitroso-urea analogues is poised to move beyond traditional methods, exploring more sophisticated and efficient synthetic strategies. A primary focus will be the development of methodologies that allow for precise control over the substitution patterns on the phenyl rings. This will enable the creation of a diverse library of analogues with tailored electronic and steric properties.

Key research directions include:

Exploration of Novel Catalytic Systems: The development of novel catalysts for the nitrosation of substituted diphenylureas could offer higher yields and greater selectivity. Research into metal-catalyzed and organocatalytic approaches may provide milder reaction conditions and broader functional group tolerance.

Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry principles, coupled with high-throughput screening methods, could accelerate the discovery of novel analogues with desired properties. This would involve the parallel synthesis of a large number of derivatives, followed by rapid screening for specific activities.

Flow Chemistry for Enhanced Safety and Scalability: The inherent reactivity of nitrosoureas presents safety challenges in traditional batch synthesis. The use of continuous flow chemistry could mitigate these risks by allowing for precise control over reaction parameters and minimizing the accumulation of hazardous intermediates. This approach also offers advantages in terms of scalability and reproducibility.

Synthesis of Functionalized Analogues: Future synthetic efforts should focus on the introduction of various functional groups onto the phenyl rings. These could include moieties that enhance solubility, introduce fluorescent tags for imaging studies, or provide handles for conjugation to other molecules. For instance, the synthesis of analogues with alkoxy or halo- substituents could modulate the compound's lipophilicity and reactivity. nih.gov

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesResearch Focus
Advanced Catalysis Higher yields, improved selectivity, milder conditions.Development of novel metal-based and organocatalysts.
Combinatorial Synthesis Rapid generation of diverse compound libraries.High-throughput synthesis and screening platforms.
Flow Chemistry Enhanced safety, scalability, and reproducibility.Optimization of microreactor design and reaction conditions.
Functionalization Tailored properties for specific applications.Introduction of solubility-enhancing groups, reporters, and linkers.

Frontier Research in Advanced Mechanistic Investigations

While the general decomposition mechanism of N-nitrosoureas is understood to proceed via the formation of reactive intermediates, there are significant opportunities for more advanced mechanistic investigations, particularly concerning the unique influence of the two phenyl groups in N,N'-diphenyl-N-nitroso-urea.

Emerging research in this area should focus on:

Computational and Theoretical Studies: Advanced computational methods, such as density functional theory (DFT) and ab initio molecular dynamics, can provide deeper insights into the decomposition pathways of N,N'-diphenyl-N-nitroso-urea. nih.gov These studies can elucidate the transition state structures, reaction energetics, and the role of solvent effects in the degradation process. Theoretical models can also predict the reactivity of novel analogues, guiding synthetic efforts. nih.gov

Time-Resolved Spectroscopic Techniques: The use of ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, can allow for the direct observation of the short-lived reactive intermediates generated during the decomposition of N,N'-diphenyl-N-nitroso-urea. This would provide invaluable experimental data to validate and refine theoretical models.

Isotope Labeling Studies: Mechanistic studies employing isotopically labeled N,N'-diphenyl-N-nitroso-urea (e.g., with ¹³C, ¹⁵N, or ¹⁸O) can definitively trace the fate of each atom during the decomposition process. This can help to distinguish between competing reaction pathways and provide a more complete picture of the reaction mechanism.

Influence of the Microenvironment: Investigating the decomposition of N,N'-diphenyl-N-nitroso-urea in different microenvironments, such as micelles, liposomes, or within the hydrophobic pockets of proteins, will be crucial. The polarity, viscosity, and steric constraints of the local environment are likely to have a significant impact on the stability and reaction pathways of the molecule.

Discovery of Novel Non-Biological Applications in Chemical Sciences

While much of the research on N-nitrosoureas has been in a biological context, the unique chemical properties of N,N'-diphenyl-N-nitroso-urea suggest potential for its use in various non-biological applications. This remains a largely unexplored area of research.

Potential avenues for investigation include:

Polymer Chemistry: The thermal and photochemical lability of the N-nitroso group suggests that N,N'-diphenyl-N-nitroso-urea and its derivatives could serve as radical initiators for polymerization reactions. The two phenyl groups could influence the solubility of the initiator in specific monomers and solvents, and the nature of the end groups of the resulting polymers.

Organic Synthesis: The reactive intermediates generated during the decomposition of N,N'-diphenyl-N-nitroso-urea could be harnessed for applications in organic synthesis. For example, the generation of phenyl radicals or other reactive species could be utilized in C-C or C-N bond-forming reactions.

Materials Science: The incorporation of the N,N'-diphenyl-N-nitroso-urea moiety into larger molecular architectures or polymers could lead to the development of novel materials with interesting properties. For instance, materials that can release nitric oxide upon stimulation (e.g., by light or heat) could have applications in areas such as responsive coatings or signaling materials.

Dye Synthesis: Azo compounds, which contain an -N=N- group, are a large and important class of dyes. rsc.org The chemistry of nitroso compounds is related to that of azo compounds, and it is conceivable that N,N'-diphenyl-N-nitroso-urea could serve as a precursor or intermediate in the synthesis of novel azo dyes. rsc.org

Deeper and Broader Exploration of Molecular Interactions within Model Biological Systems (Non-Clinical Contexts)

To better understand the fundamental biochemical behavior of N,N'-diphenyl-N-nitroso-urea, it is essential to move beyond general studies of N-nitrosoureas and conduct detailed investigations of its interactions with specific biological macromolecules in well-defined model systems.

Future research should focus on:

Protein Interactions: Investigating the binding of N,N'-diphenyl-N-nitroso-urea to specific proteins is a critical area for future research. Molecular docking and molecular dynamics simulations can be employed to predict potential binding sites and modes of interaction with proteins of interest. nih.govmdpi.comnih.govresearchgate.netresearchgate.net These computational studies can be complemented by biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) to experimentally validate the binding affinity and thermodynamics of the interaction.

DNA Intercalation and Alkylation: While N-nitrosoureas are known to alkylate DNA, the influence of the two bulky phenyl groups on this process is not well understood. nih.gov In vitro studies using various DNA structures (e.g., duplexes, G-quadruplexes) can elucidate the specific binding modes and alkylation patterns of N,N'-diphenyl-N-nitroso-urea. Techniques such as circular dichroism, UV-Vis spectroscopy, and footprinting assays can provide valuable insights.

Membrane Interaction and Permeation: The lipophilic nature of the diphenyl groups likely facilitates the interaction of N,N'-diphenyl-N-nitroso-urea with biological membranes. nih.gov Studies using model membrane systems, such as liposomes and supported lipid bilayers, can characterize the extent of membrane partitioning, the location of the molecule within the lipid bilayer, and its effect on membrane fluidity and integrity. nih.govnih.govresearchgate.netresearchgate.net Techniques like differential scanning calorimetry (DSC), fluorescence anisotropy, and neutron scattering would be particularly valuable in this context.

A table summarizing potential experimental and computational approaches is provided below:

Biological TargetComputational ApproachesExperimental Techniques
Proteins Molecular Docking, Molecular DynamicsFluorescence Spectroscopy, ITC, SPR
DNA Quantum Mechanics/Molecular Mechanics (QM/MM)Circular Dichroism, UV-Vis Spectroscopy, Footprinting
Membranes Coarse-Grained Molecular DynamicsDSC, Fluorescence Anisotropy, Neutron Scattering

Advanced Research in Environmental Remediation and Transformation Strategies for N-Nitrosourea Compounds

The potential for environmental contamination by N-nitrosourea compounds necessitates the development of effective remediation and transformation strategies. Future research in this area should focus on developing more efficient, sustainable, and cost-effective methods for the removal and degradation of N,N'-diphenyl-N-nitroso-urea and related compounds from soil and water.

Key research avenues include:

Advanced Oxidation Processes (AOPs): AOPs, which involve the in-situ generation of highly reactive hydroxyl radicals, have shown promise for the degradation of a wide range of organic pollutants. mdpi.com Research is needed to optimize AOPs (e.g., Fenton, photo-Fenton, ozonation) for the specific degradation of N,N'-diphenyl-N-nitroso-urea. mdpi.com Mechanistic studies should focus on identifying the degradation products and assessing their potential toxicity.

Catalytic Degradation: The development of novel catalysts for the degradation of N,N'-diphenyl-N-nitroso-urea could lead to more efficient and selective remediation technologies. mdpi.com This could include photocatalysts that are activated by sunlight, or nanocatalysts with high surface area and reactivity. mdpi.comnih.gov Research should focus on catalyst design, characterization, and performance evaluation under environmentally relevant conditions.

Bioremediation and Microbial Degradation: The potential for microorganisms to degrade N-nitrosourea compounds is an area that warrants further investigation. Research should focus on the isolation and characterization of microbial strains capable of metabolizing N,N'-diphenyl-N-nitroso-urea. Genetic and metabolic engineering could be used to enhance the degradation capabilities of these microorganisms.

Combined Remediation Strategies: The integration of different remediation technologies, such as a combination of advanced oxidation and bioremediation, may offer a more robust and effective approach to the treatment of N-nitrosourea contamination. Future research should explore the synergistic effects of different treatment methods and optimize their sequential or simultaneous application.

Q & A

Q. What are the recommended synthetic routes for Urea, N,N'-diphenyl-N-nitroso- under laboratory conditions?

The compound is typically synthesized via nitrosation of the parent urea derivative. For example, N-substituted ureas (e.g., N,N-diphenylurea) react with nitrosating agents like sodium nitrite in acidic media (e.g., HCl or H₂SO₄) to introduce the nitroso group. Reaction conditions (temperature, pH, and stoichiometry) must be tightly controlled to minimize byproducts such as nitramines or diazo compounds. Structural confirmation requires NMR (¹H/¹³C) and FTIR to validate the nitroso group (C–N=O stretch at ~1,500 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing Urea, N,N'-diphenyl-N-nitroso-?

  • NMR : ¹H NMR identifies aromatic protons (δ 7.0–7.5 ppm for phenyl groups) and urea NH signals (δ 8–10 ppm, broad). ¹³C NMR confirms the carbonyl (C=O at ~155 ppm) and nitroso (C–N=O at ~140 ppm) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion [M+H]⁺ and fragmentation patterns to distinguish from isomers.
  • IR : Key bands include N–H (3,300 cm⁻¹), C=O (1,680 cm⁻¹), and N=O (1,490 cm⁻¹) .

Q. How should Urea, N,N'-diphenyl-N-nitroso- be stored to ensure stability?

N-Nitroso compounds are thermally and photolytically unstable. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to acids, bases, or UV light, which accelerate decomposition into carcinogenic nitrosamines .

Advanced Research Questions

Q. What mechanisms govern the decomposition of Urea, N,N'-diphenyl-N-nitroso- in biological systems?

Decomposition occurs via acid-catalyzed hydrolysis, releasing nitric oxide (NO) and generating phenylurea derivatives. In vivo, cytochrome P450 enzymes may metabolize the nitroso group, forming reactive intermediates that alkylate DNA (e.g., forming O⁶-alkylguanine adducts). Studies using deuterated analogs (e.g., D₃-labeled N-nitroso compounds) can track metabolic pathways .

Q. How can researchers resolve discrepancies in reported carcinogenicity data for this compound?

Conflicting results often arise from differences in experimental models (e.g., rodent vs. cell culture) or exposure duration. Apply factorial design to isolate variables (e.g., dose, metabolic activation via S9 liver fractions). Use isotopic labeling (e.g., ¹⁵N-nitroso) to quantify bioaccumulation and adduct formation .

Q. What analytical strategies are recommended for quantifying trace Urea, N,N'-diphenyl-N-nitroso- in complex matrices?

  • Isotope Dilution Mass Spectrometry : Use deuterated internal standards (e.g., D₆-N-nitrosodiphenylamine) to correct for matrix effects.
  • LC-HRMS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O/ACN) for separation. Monitor [M+H]⁺ in positive ion mode (resolution >30,000) .

Q. How can computational methods predict the reactivity of Urea, N,N'-diphenyl-N-nitroso-?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the N–NO bond to predict stability. Molecular docking simulations model interactions with DNA bases (e.g., guanine N7/O⁶ sites) to assess mutagenic potential. Solvent effects (e.g., polarizable continuum models) refine accuracy .

Q. What experimental designs optimize the detection of byproducts during synthesis?

Use a full factorial design to evaluate factors like reaction time, temperature, and pH. Analyze byproducts via GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV). Compare retention indices and spectral libraries (e.g., NIST) for identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.